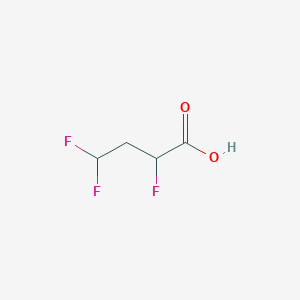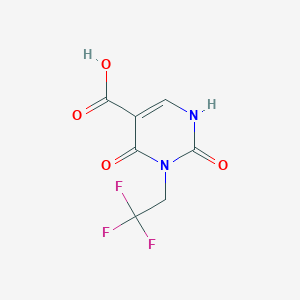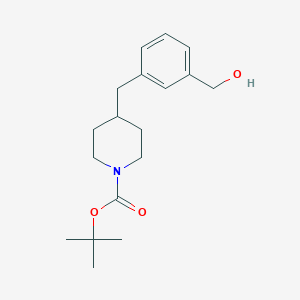![molecular formula C15H19N3 B1485213 3-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}propan-1-amine CAS No. 2098159-52-3](/img/structure/B1485213.png)
3-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}propan-1-amine
Übersicht
Beschreibung
3-(1-[(2E)-3-Phenylprop-2-en-1-yl]-1H-pyrazol-4-yl)propan-1-amine, also known as 3-Phenylprop-2-en-1-ylpyrazole, is an organonitrogen compound with a wide range of applications in the field of scientific research. It is a versatile compound with a large number of potential applications in the field of medicinal chemistry and drug discovery.
Wissenschaftliche Forschungsanwendungen
Material Science Applications
One study discusses the modification of polyvinyl alcohol/acrylic acid (PVA/AAc) hydrogels through condensation reactions with various amines, including aromatic amines similar to the chemical structure . These amine-treated polymers showed increased swelling degrees and improved thermal stability, suggesting potential applications in medical and material science fields due to their enhanced biological activities (Aly & El-Mohdy, 2015).
Antimicrobial Applications
Several studies have synthesized and evaluated the antimicrobial properties of pyrazole derivatives. For instance, Kumar et al. (2012) synthesized a series of compounds by condensing chalcones with isoniazid, showing good antimicrobial activity comparable to standard drugs. These findings suggest that modifying the pyrazole ring can lead to compounds with significant biological activities (Kumar, Meenakshi, Kumar, & Kumar, 2012). Similarly, Swarnkar, Ameta, & Vyas (2014) reported on microwave-assisted synthesis of pyrazole derivatives, highlighting their antibacterial and antifungal activities, which underscores the potential of these compounds in developing new antimicrobial agents (Swarnkar, Ameta, & Vyas, 2014).
Catalysis Applications
Anelisa Matiwane et al. (2020) investigated zinc(II) carboxylate complexes with pyrazolyl compounds as catalysts for the copolymerization of CO2 and cyclohexene oxide. These complexes were active under solvent-free conditions and without a co-catalyst, offering a promising approach to environmentally friendly polymer production with high selectivity for poly(cyclohexene carbonate) (Matiwane, Obuah, & Darkwa, 2020).
Eigenschaften
IUPAC Name |
3-[1-[(E)-3-phenylprop-2-enyl]pyrazol-4-yl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3/c16-10-4-8-15-12-17-18(13-15)11-5-9-14-6-2-1-3-7-14/h1-3,5-7,9,12-13H,4,8,10-11,16H2/b9-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNNFUFGPPOHMK-WEVVVXLNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCN2C=C(C=N2)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CN2C=C(C=N2)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}propan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






amine hydrochloride](/img/structure/B1485133.png)


![7-Oxa-1-azaspiro[4.5]decane hydrochloride](/img/structure/B1485142.png)


![2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1485149.png)

![2-[(3-Phenoxyphenyl)methyl]pyrrolidine hydrochloride](/img/structure/B1485151.png)
![tert-butyl N-({2-azabicyclo[2.2.2]octan-6-yl}methyl)carbamate](/img/structure/B1485152.png)
